molecular formula C16H19N3O4S B11464409 2-(Ethylamino)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-(4-hydroxy-3,5-dimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11464409
M. Wt: 349.4 g/mol
InChI Key: WWTJKXPDNMXWOP-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that combines elements of thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylamine, hydroxy-dimethoxybenzene, and various catalysts to facilitate the formation of the thiazole-pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

2-(ETHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 2-(PROPYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 2-(ETHYLAMINO)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific ethylamino substitution, which can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-(ethylamino)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C16H19N3O4S/c1-4-17-16-19-15-14(24-16)9(7-12(20)18-15)8-5-10(22-2)13(21)11(6-8)23-3/h5-6,9,21H,4,7H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

WWTJKXPDNMXWOP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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